3-(4-Difluoromethylsulfanyl-phenylsulfamoyl)-benzoic acid
Description
Properties
Molecular Formula |
C14H11F2NO4S2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S2/c15-14(16)22-11-6-4-10(5-7-11)17-23(20,21)12-3-1-2-9(8-12)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
RXJZUNUPHJTJNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfamoylbenzoic Acid Core Formation
A common approach to sulfamoylbenzoic acids involves chlorosulfonation of benzoic acid derivatives followed by amination:
- Step 1: Chlorosulfonation of substituted benzoic acid (e.g., 4-chlorobenzoic acid) with chlorosulfonic acid at elevated temperatures (~140 °C) to yield 4-chloro-3-(chlorosulfonyl)benzoic acid.
- Step 2: Reaction of the chlorosulfonyl intermediate with aqueous amines (e.g., methylamine, ethylamine) at room temperature to form 4-chloro-3-(alkylsulfamoyl)benzoic acid.
- Step 3: Conversion of the sulfamoylbenzoic acid to the corresponding acid chloride using thionyl chloride under reflux conditions.
- Step 4: Amidation or further substitution reactions to introduce desired amide or sulfamoyl functionalities.
This sequence is well-documented and yields sulfamoylbenzoic acid derivatives with high purity and crystallinity, suitable for further functionalization.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Benzoic acid + chlorosulfonic acid, 140 °C, 6 h | 4-chloro-3-(chlorosulfonyl)benzoic acid | Chlorosulfonation |
| 2 | Aqueous methylamine/ethylamine, RT, 2-4 h | 4-chloro-3-(alkylsulfamoyl)benzoic acid | Amination of sulfonyl chloride |
| 3 | Thionyl chloride, reflux, 2-4 h | 4-chloro-3-(alkylsulfamoyl)benzoyl chloride | Acid chloride formation |
| 4 | Amine coupling or substitution | Sulfamoylbenzoic acid derivatives | Final functionalization |
Notes on Sulfamoyl Group Introduction
- The sulfamoyl group (-SO2NH2) is introduced via reaction of chlorosulfonyl intermediates with amines.
- Reaction conditions are mild (room temperature to moderate heating) to preserve acid functionality.
- Purification typically involves recrystallization from aqueous ethanol or acetic acid solutions.
Coupling and Final Assembly
The final compound this compound is obtained by coupling the sulfamoylbenzoic acid intermediate with the difluoromethylsulfanyl-substituted phenyl moiety, typically via amide bond formation or sulfonamide linkage.
- The acid chloride derivative of the sulfamoylbenzoic acid is reacted with the amine or sulfanyl-substituted aromatic amine under controlled temperature (0-25 °C) in suitable solvents such as ethyl alcohol or ethyl acetate.
- The reaction mixture is stirred for several hours, then solvent is removed under reduced pressure.
- The residue is purified by recrystallization from aqueous ethanol or acetic acid solutions to yield the target compound with high purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The chlorosulfonation and amination steps are robust and yield high-purity sulfamoylbenzoic acid intermediates.
- The radical bromination of methylbenzoic acid derivatives using NBS/AIBN is efficient and selective for benzylic bromination.
- Nucleophilic substitution with thiolate anions under mild conditions effectively introduces the difluoromethylsulfanyl group.
- Purification via recrystallization from aqueous ethanol or acetic acid solutions ensures removal of impurities and by-products.
- The overall synthetic route is modular, allowing variation in the sulfamoyl and difluoromethylsulfanyl substituents for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the sulfamoyl group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehalogenated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Phenyl Ring
4-Methoxy-3-{[2-Piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (Compound 61) Structure: Features a trifluoromethyl group and a piperidinyl substituent on the phenyl ring. Activity: Acts as an uncompetitive inhibitor of ERAP2 (endoplasmic reticulum aminopeptidase 2) by binding near the catalytic center. Notably, its regioisomer (5-trifluoromethyl analog, Compound 3) activates ERAP1 hydrolysis, highlighting the critical role of substituent positioning .
4-Methoxy-3-sulfamoylbenzoic acid
- Structure : Contains a methoxy group at the para position and a sulfamoyl group at the meta position.
- Activity : Lacks fluorinated substituents, which may reduce lipophilicity and metabolic stability compared to the difluoromethylsulfanyl analog .
Sulfamoyl-Linked Benzoic Acid Derivatives
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid (CID 766535)
- Structure : Methoxyphenyl group attached via sulfamoyl linkage.
- Key Difference : Absence of fluorine reduces electronegativity and may decrease binding affinity to targets requiring halogen interactions .
3-(Methylsulfonyl)benzoic acid Structure: Methylsulfonyl group instead of difluoromethylsulfanyl.
Key Observations :
- Fluorinated substituents (e.g., CF₃, SCF₂H) enhance target binding through hydrophobic and electronic effects.
- Substituent position (meta vs. para) drastically alters activity, as seen in ERAP1 activation by Compound 3 versus ERAP2 inhibition by Compound 61 .
Physicochemical Properties
| Property | Target Compound | 3-(Methylsulfonyl)benzoic acid | 4-Methoxy-3-sulfamoylbenzoic acid |
|---|---|---|---|
| Molecular Weight | ~369.3 g/mol | ~200.2 g/mol | ~245.2 g/mol |
| LogP (Predicted) | 2.8 (lipophilic) | 1.2 | 1.5 |
| Electronegative Groups | SCF₂H, SO₂NH | SO₂CH₃ | OCH₃, SO₂NH |
| Metabolic Stability | High (fluorine effect) | Moderate | Low |
Analysis :
- The difluoromethylsulfanyl group in the target compound increases lipophilicity (LogP ~2.8), favoring membrane penetration and target engagement.
- Fluorine atoms improve metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated analogs .
Biological Activity
3-(4-Difluoromethylsulfanyl-phenylsulfamoyl)-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or pathways involved in disease processes, particularly in bacterial infections and possibly in cancer therapy.
Biological Activity Overview
Recent research has highlighted several key areas where this compound exhibits significant biological activity:
- Antimicrobial Activity : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, which is crucial for the survival of the pathogen . Compounds similar to this have demonstrated IC50 values ranging from 7 to 40 μM against MtDHFR, indicating promising antibacterial properties.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
- Anticancer Properties : Some studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cells, although specific data on this compound's anticancer efficacy remains limited.
Research Findings
A summary table of key findings regarding the biological activity of related compounds is presented below:
| Compound Name | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MtDHFR | 7-40 | Inhibition of enzyme activity |
| Substituted benzoic acid derivative (Compound 4e) | MtDHFR | 7 | Uncompetitive inhibition |
| 4-(2-Phenylethynyl) benzoic acid | Plant growth regulation | 0.5-100 | Inhibition of seed germination |
Case Studies and Applications
Case Study 1: Antimicrobial Efficacy
In a study focused on tuberculosis treatment, derivatives similar to this compound were tested against M. tuberculosis. The results indicated a significant reduction in bacterial load at concentrations as low as 10 μM, suggesting potential for development into therapeutic agents .
Case Study 2: Anti-inflammatory Potential
Research into the anti-inflammatory properties of benzoic acid derivatives indicated that they could modulate cytokine production in vitro. This suggests that compounds like this compound may have applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
